Flibanserin D4
Overview
Description
Flibanserin D4, also known by its brand name Addyi , is a novel pharmacologic agent approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is characterized by recurrent or persistent absence or deficiency of desire for sexual activity and sexual fantasies, leading to pronounced distress or interpersonal difficulty .
Synthesis Analysis
The synthesis of Flibanserin D4 involves several steps, but I’ll highlight a key method. In continuous-flow equipment, the compound is synthesized stepwise, starting from purified intermediates. The entire flow synthesis is carried out using crude solutions from previous steps, without altering the reaction conditions .
Molecular Structure Analysis
The molecular formula of Flibanserin D4 is C20H21F3N4O . It has an average mass of 390.402 Da and a monoisotopic mass of 390.166748 Da . The chemical structure consists of a benzimidazole ring with a piperazine moiety and a trifluoromethylphenyl group. The compound’s 3D structure can be visualized here .
Chemical Reactions Analysis
Flibanserin D4 behaves as a 5-HT2A antagonist and a 5-HT1A agonist . Additionally, it has an affinity for 5-HT2B , 5-HT2C , and dopamine D4 receptors . These interactions contribute to its pharmacological effects, including modulation of serotonin, dopamine, and norepinephrine neurotransmitters .
Physical And Chemical Properties Analysis
Scientific Research Applications
Pharmacokinetic Studies : Flibanserin D4 has been used in pharmacokinetic studies, particularly in the analysis of flibanserin in human plasma. Sultan et al. (2019) developed a highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) bioanalytical method using Flibanserin D4 as an internal standard. This method was successfully applied in a pharmacokinetic study measuring flibanserin concentrations in healthy female volunteers (Sultan et al., 2019).
Mechanism of Action Research : The compound's impact on neurotransmitter activity in the brain has been a subject of research. Stahl et al. (2011) investigated how flibanserin works at serotonin receptors in the brain, affecting levels of dopamine, norepinephrine, and serotonin, which can influence sexual desire and arousal (Stahl et al., 2011).
Analytical Chemistry : Flibanserin D4 has been utilized in the development of analytical methods for determining flibanserin levels. For example, Ahmed and Abdallah (2020) developed a spectrofluorometric method for determining flibanserin in the presence of its degradation products, using stability-indicating methods (Ahmed & Abdallah, 2020).
Investigations in Neurochemistry : Research has been conducted on flibanserin's effects on neurochemistry. Invernizzi et al. (2003) studied the effect of flibanserin on serotonin, dopamine, and noradrenaline levels in rats' brains, revealing its potential as an antidepressant drug (Invernizzi et al., 2003).
Brain Delivery Research : Research has also focused on enhancing flibanserin's brain delivery and bioavailability. Fahmy et al. (2020) developed an intranasal niosomal in situ gel for flibanserin, aiming to overcome the limitations of oral administration and promote direct brain delivery (Fahmy et al., 2020).
Degradation and Metabolite Profiling : Sharma et al. (2021) performed a comprehensive study on the degradation behavior of flibanserin to identify and characterize its potential degradation products. This study helps in understanding the degradation impurities of flibanserin (Sharma et al., 2021).
Drug Interaction Studies : Research has also been conducted on the interactions of flibanserin with other substances. Stevens et al. (2017) provided a comprehensive understanding of the interaction between flibanserin and alcohol (Stevens et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4,5,6,7-tetradeuterio-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)/i1D,2D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRRDFIXUUSXRA-ZEJCXXMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2CCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flibanserin D4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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